2,4-Diphenyl-6H-1,3-thiazine-6-thione
Description
Structure
3D Structure
Properties
CAS No. |
52039-44-8 |
|---|---|
Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C16H11NS2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
KHAYATAKCGNQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques for 2,4 Diphenyl 6h 1,3 Thiazine 6 Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1,3-thiazine derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, researchers can map the connectivity of atoms and deduce the stereochemistry of the molecule. researchgate.netresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
In the ¹H NMR spectra of diphenyl-1,3-thiazine derivatives, signals corresponding to the aromatic protons of the two phenyl groups typically appear as complex multiplets in the downfield region. For instance, in 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the aromatic protons resonate in a multiplet at δ 7.25-7.70 ppm, with a distinct downfield doublet at δ 8.29 ppm. nih.gov Similarly, a 2,3-diphenyl-substituted imidazo[2,1-b] researchgate.netiucr.orgthiazine (B8601807) derivative showed aromatic proton signals in the range of δ 7.07–7.44 ppm. mdpi.com
The protons on the thiazine ring itself provide crucial structural information. The proton at the C2 position (C2-H) in 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide appears as a multiplet at δ 5.79 ppm. nih.gov In other 1,3-thiazine derivatives, protons at the 5th and 6th carbons of the thiazine ring have been observed as doublets around 4.5-5.5 ppm. derpharmachemica.com The chemical shifts of these protons are influenced by the nature and position of substituents on both the thiazine and phenyl rings.
| Compound Derivative | Proton | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | Aromatic-H | 7.25-7.70 (m), 8.29 (d) | nih.gov |
| C2-H | 5.79 (m) | nih.gov | |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netiucr.orgthiazin-4-one 1,1-dioxide | Aromatic-H | 7.31 (m), 7.67 (dd), 8.62 (d), 8.77 (d) | nih.gov |
| C2-H | 5.88 (s) | nih.gov | |
| 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazine | Aromatic-H | 7.08–7.44 (m), 8.36 (s), 8.49 (s) | mdpi.com |
| General 1,3-Thiazine Derivatives | C5-H, C6-H | ~4.5-5.5 (d) | derpharmachemica.com |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 1,3-thiazine derivatives, the carbonyl carbon (C=O) signal is typically observed far downfield. In 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, this peak appears at δ 161.1 ppm. nih.gov The carbon at the C2 position of the same compound resonates at δ 82.6 ppm. nih.gov Aromatic carbons produce a cluster of signals in the δ 120-150 ppm range. For a 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazine derivative, the carbon signals for the fused ring system and substituents were fully assigned, with the thiazine ring carbons appearing at δ 66.85 (C6), 48.42 (C5), and 28.84 (C7). mdpi.com
| Compound Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | C=O | 161.1 | nih.gov |
| Aromatic-C | 124.1-141.9 | nih.gov | |
| C2 | 82.6 | nih.gov | |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netiucr.orgthiazin-4-one 1,1-dioxide | C=O | 160.5 | nih.gov |
| Aromatic/Pyridyl-C | 126.4-153.9 | nih.gov | |
| C2 | 82.4 | nih.gov | |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazine | C6 | 66.85 | mdpi.com |
| C5 | 48.42 | mdpi.com | |
| C7 | 28.84 | mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,3-thiazine derivatives, characteristic absorption bands confirm the presence of key structural features. The C=O stretching vibration in 1,3-thiazin-4-one derivatives is typically strong and appears in the range of 1655-1750 cm⁻¹. researchgate.netnih.gov For the target compound, the C=S (thione) group would be expected to show an absorption band, though it is often weaker than the C=O band. Other notable absorptions include those for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching from the phenyl rings (around 1600-1450 cm⁻¹), and C-N stretching. libretexts.org In derivatives containing an SO₂ group, strong characteristic bands appear around 1325-1313 cm⁻¹ and 1177 cm⁻¹. nih.govnih.gov The formation of some 1,3-thiazine derivatives has been confirmed by the appearance of new N-H bands around 3373-3207 cm⁻¹. derpharmachemica.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretch | 1655-1750 | researchgate.netnih.gov |
| SO₂ | Asymmetric/Symmetric Stretch | ~1320, ~1175 | nih.govnih.gov |
| N-H | Stretch | 3200-3400 | derpharmachemica.com |
| Aromatic C-H | Stretch | 3000-3100 | libretexts.org |
| Aromatic C=C | Stretch | 1450-1600 | libretexts.org |
| C=N | Stretch | 1615-1622 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of molecular formulas. For 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the [M+H]⁺ ion was observed at m/z 350.0838, which is consistent with the calculated value of 350.0845. nih.gov Similarly, for a related pyrido[3,2-e] researchgate.netiucr.orgthiazine derivative, the [M+H]⁺ ion was found at m/z 351.0790 (calculated 351.0797). nih.gov The fragmentation patterns observed under electron impact (EI-MS) or electrospray ionization (ESI-MS/MS) can provide further structural insights, often involving the successive loss of small functional groups and decomposition of the heterocyclic rings. sapub.orgmdpi.com
| Compound Derivative | Ionization | Observed m/z ([M+H]⁺) | Calculated m/z ([M+H]⁺) | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | HRMS | 350.0838 | 350.0845 | nih.gov |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netiucr.orgthiazin-4-one 1,1-dioxide | HRMS | 351.0790 | 351.0797 | nih.gov |
| 6-[(6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazin-6-yl)oxy]nicotinonitrile | LC-MS | 259 [M+1]⁺ | - | mdpi.com |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazine | LC-MS | 302 [M+1]⁺ | - | mdpi.com |
| Compound Derivative | Thiazine Ring Conformation | Dihedral Angle Between Phenyl Rings | Space Group | Reference |
|---|---|---|---|---|
| rac-2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione | Half-chair | 61.26° | P2₁/c | iucr.org |
| N-[(2S,5R)-1,1,4-trioxo-2,3-diphenyl-1,3-thiazinan-5-yl]acetamide | Boat | 50.40° | P2₁2₁2₁ | iucr.org |
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | - | 58.7°, 57.4° | P2₁/n | nih.gov |
Elemental Analysis in Compound Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a purified sample. This data is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com This technique is routinely used alongside spectroscopic methods to fully characterize novel 1,3-thiazine derivatives. researchgate.netresearchgate.net
| Compound Derivative | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 6-[(6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazin-6-yl)oxy]nicotinonitrile | C₁₂H₁₀N₄OS | C | 55.80 | 56.02 | mdpi.com |
| H | 3.90 | 3.92 | |||
| N | 21.69 | 21.60 | |||
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netiucr.orgthiazine | C₁₁H₉Cl₂N₃OS | C | 43.72 | 43.88 | mdpi.com |
| H | 3.00 | 2.97 | |||
| N | 13.91 | 14.04 |
Computational and Theoretical Investigations of 2,4 Diphenyl 6h 1,3 Thiazine 6 Thione
Density Functional Theory (DFT) Studies
Geometry Optimization and Electronic Structure Calculations
No published studies were identified that have performed geometry optimization or electronic structure calculations on 2,4-Diphenyl-6H-1,3-thiazine-6-thione using Density Functional Theory.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping
Analyses of the molecular electrostatic potential, which would provide insights into the electrophilic and nucleophilic sites of this compound, have not been reported in the scientific literature.
Atomic Charge Distribution Analysis
Mulliken Atomic Charges (MAC)
Specific data regarding the Mulliken atomic charges for the individual atoms within the this compound molecule are not available.
Natural Atomic Charges (NAC)
Similarly, there are no published findings on the Natural Atomic Charges as determined through Natural Bond Orbital (NBO) analysis for this compound.
Future computational chemistry research may address this knowledge gap, at which point a comprehensive and scientifically accurate article on the theoretical investigations of this compound can be composed.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant delocalization is expected from the lone pairs of the nitrogen (N) and sulfur (S) atoms within the thiazine (B8601807) ring, as well as from the π-orbitals of the two phenyl rings. These filled orbitals can donate electron density to the antibonding orbitals (σ* and π*) of adjacent bonds.
Key expected interactions would include:
n → π transitions:* The lone pair electrons on the nitrogen and sulfur atoms can delocalize into the π* antibonding orbitals of the C=C and C=S bonds within the heterocyclic ring and the attached phenyl groups.
π → π transitions:* Electron density from the π bonds of the phenyl rings can be donated to the π* antibonding orbitals of the thiazine-6-thione core, indicating a conjugated system.
These delocalization effects are crucial for the molecule's stability and influence its electronic properties and reactivity. A representative table of the most significant donor-acceptor interactions and their stabilization energies for a molecule with this structure is presented below.
Interactive Data Table: Representative NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Significance |
| LP (1) N3 | π* (C2-C4) | High | n → π | High stabilization from nitrogen lone pair delocalization |
| LP (2) S1 | σ (C2-N3) | Moderate | n → σ | Stabilization from sulfur lone pair delocalization |
| LP (1) S7 (Thione) | π (C6-S7) | High | n → π | Significant delocalization within the thione group |
| π (C8-C9) Phenyl | π (C2-C4) | Moderate | π → π | Conjugation between phenyl ring and thiazine core |
| π (C14-C15) Phenyl | π (C4-C5) | Moderate | π → π* | Conjugation between phenyl ring and thiazine core |
Note: LP denotes a lone pair orbital. The specific atom numbering is illustrative for a standard thiazine ring structure.
Reactivity Descriptors (Fukui Functions, Dual Descriptor)
Conceptual Density Functional Theory (DFT) provides reactivity descriptors that help predict the most reactive sites within a molecule. sciepub.comresearchgate.net Fukui functions, f(r), are key among these, identifying regions where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net
Nucleophilic Attack (f+(r)): This function indicates the sites most susceptible to attack by a nucleophile (an electron donor). Regions with a high f+ value are electrophilic. hackernoon.com
Electrophilic Attack (f-(r)): This function points to the sites most likely to be attacked by an electrophile (an electron acceptor). Regions with a high f- value are nucleophilic. hackernoon.com
The dual descriptor , Δf(r), refines this analysis by subtracting f+(r) from f-(r). hackernoon.comresearchgate.net It can simultaneously identify nucleophilic and electrophilic sites: researchgate.net
If Δf(r) > 0 , the site is favored for nucleophilic attack.
If Δf(r) < 0 , the site is favored for electrophilic attack.
For this compound, theoretical studies on similar thiazine derivatives suggest that the nitrogen and sulfur atoms of the heterocyclic ring are primary centers of reactivity. sciepub.com The thione sulfur atom (C=S) is expected to be a significant site for nucleophilic attack due to its electronegativity and the polarizability of the double bond. The nitrogen atom, with its lone pair, is a likely site for electrophilic attack. The phenyl rings can also influence reactivity, with the ortho and para positions being susceptible to electrophilic substitution.
Interactive Data Table: Representative Reactivity Descriptors for this compound
| Atom/Region | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |
| S1 (Thiazine Ring) | High | Low | > 0 | Electrophilic site |
| N3 (Thiazine Ring) | Low | High | < 0 | Nucleophilic site |
| C6 (Thione Carbon) | High | Low | > 0 | Electrophilic site |
| S7 (Thione Sulfur) | Moderate | High | < 0 | Nucleophilic site |
| Phenyl Rings (ortho/para) | Low | Moderate | < 0 | Nucleophilic sites |
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)
While a specific crystal structure for this compound was not available for direct analysis, studies on structurally related aromatic and heterocyclic compounds provide insight into the expected interactions. researchgate.netmdpi.comnih.gov The packing of this molecule would likely be dominated by weak van der Waals forces, with significant contributions from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and sulfur-hydrogen (S···H) contacts. The presence of phenyl rings may also allow for π-π stacking interactions, which would appear as characteristic flat regions on the Hirshfeld surface.
The dominant intermolecular contacts expected for this compound are summarized in the table below, based on analyses of similar diphenyl-substituted heterocyclic structures.
Interactive Data Table: Representative Hirshfeld Surface Contact Percentages
| Interaction Type | Contribution (%) | Description |
| H···H | ~45-55% | Represents the most frequent contacts, typical for organic molecules. |
| C···H / H···C | ~20-30% | Indicates C-H···π interactions and general van der Waals contacts. |
| S···H / H···S | ~5-15% | Highlights the role of the sulfur atoms in directing crystal packing. |
| N···H / H···N | ~5-10% | Points to weak hydrogen bonding involving the thiazine nitrogen. |
| C···C | ~1-5% | Suggests potential π-π stacking between phenyl rings. |
Chemical Reactivity and Transformation Pathways of 2,4 Diphenyl 6h 1,3 Thiazine 6 Thione Derivatives
Fragmentation Pathways
The study of fragmentation pathways, typically conducted through electron impact mass spectrometry (EI-MS), provides critical insights into the structural stability and bonding of heterocyclic compounds. For 1,3-thiazine derivatives, the fragmentation patterns are influenced by the relative stability of the thiazine (B8601807) and pyrimidine (B1678525) rings, as well as the nature of their substituents. sapub.org Generally, the pyrimidine ring exhibits greater stability than the thiazole (B1198619) or thiazine rings during fragmentation. sapub.org
When subjected to mass spectrometry, the molecular ion of a 2,4-diphenyl-6H-1,3-thiazine-6-thione would be expected to undergo several characteristic fragmentation processes. The presence of sulfur atoms often results in observable M+2 isotope peaks. sapub.org The fragmentation is likely initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules or radicals.
Key fragmentation patterns for related heterocyclic systems include:
Retro-Diels-Alder Reaction: The thiazine ring can undergo a retro-Diels-Alder reaction, a common pathway for six-membered rings, leading to the cleavage of the ring into smaller, stable fragments. asianpubs.org
Loss of Substituents: The molecule can lose its phenyl substituents or fragments thereof.
Cleavage of the Thiazine Ring: The heterocyclic ring can cleave with the loss of small molecules like hydrogen sulfide (B99878) (H₂S), thioformaldehyde (B1214467) (CH₂S), or isothiocyanic acid (HNCS). asianpubs.org
Formation of Stable Ions: The stability of the resulting fragments plays a crucial role. The formation of stable aromatic cations, such as the phenyl cation (m/z 77) or benzoyl cation (m/z 105), is a common feature in the mass spectra of aromatic compounds. chemguide.co.uklibretexts.org
A plausible fragmentation pathway for this compound is outlined in the table below, based on general fragmentation principles of related structures.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral Fragment | Fragmentation Process |
| 279 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 202 | [M - C₆H₅]⁺ | Loss of a phenyl radical |
| 178 | [C₆H₅-C≡S-C≡N-C₆H₅]⁺ | Ring cleavage and rearrangement |
| 121 | [C₆H₅-C≡S]⁺ (Thiobenzoyl cation) | Cleavage of the thiazine ring |
| 103 | [C₆H₅-C≡N]⁺ (Benzonitrile) | Cleavage and rearrangement |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss from various larger fragments |
This table presents hypothetical fragmentation data based on established chemical principles.
Reductive Alkylation Reactions
The thiocarbonyl (C=S) group in the 1,3-thiazine-6-thione scaffold is a key site for nucleophilic attack and reduction. Reductive alkylation provides a pathway to modify this functional group, leading to the formation of new C-S bonds. Research on related 1,3-thiazine-2,6-dithiones has shown that these compounds can undergo reductive alkylation with thiolate anions to produce 2-alkylthio-2,3-dihydro-1,3-thiazine-6-thiones. researchgate.net
This transformation typically involves two main steps:
Reduction: The thiocarbonyl group is reduced. This can be achieved with various reducing agents, which may involve the formation of an intermediate radical anion or a dianion.
Alkylation: The resulting sulfur-centered nucleophile (thiolate) is trapped by an alkylating agent, such as an alkyl halide, to form a stable thioether.
In the context of this compound, the reaction would proceed at the C-6 thione position. The general scheme for such a reaction is presented below:
Reaction Scheme for Reductive Alkylation
(A representative, non-factual image illustrating the general transformation)
| Reactant | Reagents | Product | Description |
| This compound | 1. Reducing Agent (e.g., NaBH₄, Na/Hg) 2. Alkylating Agent (R-X, e.g., CH₃I) | 6-Alkylthio-2,4-diphenyl-1,3-thiazine | The thione group is reduced to a thiolate, which is then alkylated to form a thioether. |
This reaction is valuable for introducing a diverse range of alkyl or aryl groups at the C-6 position, enabling the synthesis of a library of derivatives with potentially varied chemical and physical properties.
Role as "Masked" 1-Azadienes in Complex Heterocyclic Synthesis
One of the most synthetically useful features of the 1,3-thiazine framework is its ability to function as a "masked" 1-azadiene. nih.gov 1-Azadienes (α,β-unsaturated imines) are highly reactive intermediates that are valuable in cycloaddition reactions for constructing complex nitrogen-containing heterocycles. However, their instability often makes them difficult to handle directly.
Studies on the closely related 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione have shown that under prolonged microwave irradiation, the thiazine ring can undergo a retro-hetero-Diels-Alder reaction. nih.gov This process releases a 1-azadiene intermediate, which can then participate in subsequent reactions. This transformation makes the thiazine-thione a convenient and stable precursor for the in situ generation of the reactive 1-azadiene. nih.gov
The generated 1-azadiene can then undergo various transformations, such as dimerization, to form complex polycyclic structures. For instance, the dimerization of the 1-azadiene derived from 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione leads to the diastereoselective formation of a bridged bicyclic aminal. nih.gov This strategy provides access to intricate heterocyclic frameworks that would be challenging to synthesize through other methods. nih.gov
| Precursor | Conditions | Intermediate | Final Product |
| 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | Microwave irradiation (120 °C) | 1,3-Diphenyl-1-azadiene | Bridged bicyclic aminal (dimer) |
This "masked" functionality underscores the utility of thiazine-thiones as versatile building blocks in diversity-oriented synthesis. nih.gov
Transformations to Fused Heterocycles
The 1,3-thiazine ring serves as a versatile scaffold for the construction of fused heterocyclic systems. pharmacophorejournal.com The inherent reactivity of the ring and its substituents allows for annulation reactions, where a new ring is built onto the existing thiazine core. These transformations are often achieved through multicomponent reactions or by reacting the thiazine derivative with bifunctional reagents. semanticscholar.orgnih.gov
For example, related 2-amino-4H-1,3-thiazin-4-one derivatives have been used in one-pot, three-component reactions with isocyanides and dialkyl acetylenedicarboxylates to synthesize novel dihydropyrimido[2,1-b] nih.govsemanticscholar.orgthiazine derivatives in good yields. semanticscholar.orgnih.govdntb.gov.ua In these reactions, the thiazine derivative provides both an acidic proton and an internal nucleophile that react with a zwitterionic adduct formed from the isocyanide and the acetylene (B1199291) dicarboxylate. semanticscholar.orgnih.gov
While the starting material differs from this compound, the principle demonstrates the potential of the 1,3-thiazine core to act as a foundation for fused systems. The thione group in this compound could similarly be exploited. For instance, it could react with α-haloketones or other bifunctional electrophiles to form fused thiazole or related heterocyclic rings.
| Starting Thiazine Derivative | Reagents | Fused Heterocyclic System | Reference |
| 2-Amino-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl acetylenedicarboxylate | 4-Oxo-4,6-dihydropyrimido[2,1-b] nih.govsemanticscholar.orgthiazine | semanticscholar.org, nih.gov |
| 1,3-Thiazine-2,6-dithione | Thiolate anions | 2-Alkylthio-2,3-dihydro-1,3-thiazine-6-thione | researchgate.net |
These transformations highlight the synthetic potential of 1,3-thiazine derivatives as intermediates for accessing a wide range of complex and potentially bioactive fused heterocyclic compounds. pharmacophorejournal.com
Derivatization and Structural Diversity of 2,4 Diphenyl 6h 1,3 Thiazine 6 Thione Analogues
Substitution Patterns and Their Influence on Chemical Properties
The introduction of various substituents onto the aryl rings at the C-2 and C-4 positions of the 1,3-thiazine nucleus is a primary strategy for modulating its chemical properties. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can profoundly impact the electron density distribution within the heterocyclic ring system. This, in turn, affects the molecule's reactivity, stability, and spectroscopic characteristics. pharmacophorejournal.comderpharmachemica.com
For instance, the synthesis of substituted 4,6-diaryl-2-imino-6H-1,3-thiazines often begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone (B49325) intermediate. researchgate.netresearchgate.net The nature of the substituents on these precursors dictates the reaction kinetics and yield of the final thiazine (B8601807) product. Electron-donating groups such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) can increase the nucleophilicity of the reactants, potentially facilitating the cyclization step with thiourea (B124793) or its derivatives. pharmacophorejournal.comnaturalspublishing.com Conversely, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can alter the reactivity of the chalcone's α,β-unsaturated carbonyl system. pharmacophorejournal.com
The presence of different functional groups also offers handles for further chemical transformations, expanding the structural diversity of the resulting analogues. The inherent N-C-S linkage in the 1,3-thiazine core is a key feature that contributes to its chemical character and has been a focal point in the synthesis of derivatives. pharmacophorejournal.comresearchgate.net
| Substituent (R) on Phenyl Ring | General Influence on Chemical Properties | Example Precursor |
|---|---|---|
| -OCH3 (Methoxy) | Electron-donating; increases electron density in the ring system, potentially enhancing reactivity towards electrophiles. pharmacophorejournal.comnaturalspublishing.com | Anisaldehyde |
| -N(CH3)2 (Dimethylamino) | Strongly electron-donating; significantly increases nucleophilicity and can influence reaction pathways. pharmacophorejournal.com | 4-(Dimethylamino)benzaldehyde |
| -Cl (Chloro) | Electron-withdrawing (inductive), weakly electron-donating (resonance); modifies the electrophilicity of the carbonyl carbon in chalcone intermediates. pharmacophorejournal.com | 4-Chlorobenzaldehyde |
| -NO2 (Nitro) | Strongly electron-withdrawing; decreases electron density in the ring, making it less reactive towards electrophiles. | 4-Nitrobenzaldehyde |
| -OH (Hydroxy) | Electron-donating; enhances antibacterial activity, particularly when present on the phenyl ring. naturalspublishing.com | 4-Hydroxybenzaldehyde |
Formation of Thiazolidin-4-one Derivatives
A significant derivatization pathway for 1,3-thiazine analogues involves their use as synthons for constructing more complex heterocyclic systems, such as thiazolidin-4-ones. Research has demonstrated the synthesis of novel 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives. researchgate.net This transformation typically involves a multi-component reaction.
The synthesis begins with 4,6-diphenyl-6H-1,3-thiazin-2-amine, which acts as the amine component. This key intermediate is then reacted with an appropriate aromatic aldehyde and thioglycolic acid in a condensation-cyclization reaction. researchgate.net The reaction proceeds via the formation of a Schiff base between the thiazin-2-amine and the aromatic aldehyde, which subsequently undergoes cyclization with thioglycolic acid to yield the thiazolidin-4-one ring fused to the original thiazine structure via the nitrogen atom. researchgate.netneliti.com The use of a recyclable solvent like polypropylene (B1209903) glycol (PPG) highlights a move towards greener synthetic methodologies. researchgate.net
| Starting Aldehyde (Ar-CHO) | Resulting Substituent (Ar) on Thiazolidin-4-one Ring | Product Designation |
|---|---|---|
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5a |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5b |
| 2-Chlorobenzaldehyde | 2-Chlorophenyl | 5c |
| Benzaldehyde | Phenyl | 5d |
| 4-Methylbenzaldehyde | 4-Methylphenyl | 5e |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl | 5f |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 5g |
Synthesis of Pyrazolyl Thiazine Derivatives
The fusion of a pyrazole (B372694) ring with the 1,3-thiazine nucleus results in hybrid molecules known as pyrazolyl thiazine derivatives. These compounds are of interest due to the combined structural features of both heterocyclic systems. The synthesis of these derivatives often leverages the reactivity of chalcones, which can be derived from substituted acetophenones. researchgate.net
One established synthetic route involves the reaction of chalcones with a pyrazole-containing thiourea or a related synthon. For example, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde can be reacted with acetophenone derivatives to form pyrazolyl-chalcones. ekb.eg These intermediates can then undergo cyclocondensation reactions. For instance, treatment of 4-amino-3-(1,3-diphenyl-1H-pyrazol-4-yl)-4,5-dihydro- nih.govnih.govbiointerfaceresearch.comtriazole-5(1H)-thione with reagents like chloroacetone (B47974) or α-bromoacetophenone can yield triazolo-thiadiazine structures bearing a pyrazole moiety, which are structurally related to pyrazolyl thiazines. biointerfaceresearch.com This highlights a modular approach where pre-formed pyrazole units are incorporated into the thiazine ring or a related sulfur-nitrogen heterocycle. researchgate.netbiointerfaceresearch.com
Impact of Substituents on Reaction Selectivity and Pathway
Substituents not only influence the general chemical properties but can also direct the selectivity and pathway of a reaction. The electronic and steric effects of different groups can favor one reaction outcome over another, leading to the formation of specific isomers or preventing side reactions.
In the synthesis of 1,3-thiazines from cinnamoyl thiourea derivatives, the reaction conditions can determine whether the kinetic product (1,3-thiazine) or the thermodynamic product (pyrimidine) is formed. researchgate.net The substituents on the aromatic rings of the cinnamoyl thiourea can influence the stability of the intermediates and transition states for each pathway, thereby affecting the product ratio.
Applications in Advanced Organic Synthesis and Chemical Research
1,3-Thiazines as Building Blocks in Multistep Synthesis
The multifaceted chemical potential of the 1,3-thiazine ring makes it a valuable building block for the synthesis of more complex molecular architectures. pharmacophorejournal.com Derivatives of 1,3-thiazine serve as versatile starting materials due to the reactivity of the heterocyclic ring and its substituents. The thione group (C=S), as present in 2,4-Diphenyl-6H-1,3-thiazine-6-thione, is a key functional handle. It can undergo various reactions, such as S-alkylation to form thioethers or participate in cycloaddition reactions, paving the way for diverse molecular scaffolds.
Furthermore, the nitrogen and sulfur atoms within the ring can influence its reactivity, and the ring carbons can be functionalized to build intricate molecular frameworks. researchgate.net For example, 2-amino-4H-1,3-thiazin-4-one derivatives have been employed as key precursors in one-pot, three-component reactions to generate complex fused systems. mdpi.comsemanticscholar.org The stability and reactivity of the 1,3-thiazine core allow for its incorporation into larger molecules, making it an essential tool for synthetic chemists aiming to construct novel organic compounds. pharmacophorejournal.com
Utilization as Reaction Intermediates in Organic Transformations
1,3-Thiazine derivatives are frequently utilized as key reaction intermediates in various organic transformations. pharmacophorejournal.com Their formation can be a critical step in multicomponent reactions (MCRs), where multiple simple starting materials combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy.
A notable example is the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones through the MCR of in situ-generated 1-azadienes with carbon disulfide. mdpi.comnih.govvu.nl In this process, the 1,3-thiazine-2-thione is not the final target but an intermediate scaffold that is rapidly assembled. The reaction proceeds through either a concerted hetero-Diels-Alder mechanism or a stepwise process, showcasing the dynamic role of the thiazine (B8601807) ring formation. mdpi.com Similarly, variously substituted 1,3-thiazines have been prepared via three-component reactions involving a thioamide, an aldehyde, and an alkene, which can then be transformed into other complex heterocycles. consensus.app
Exploration as Scaffolds for Novel Chemical Entities
In the field of medicinal chemistry, the 1,3-thiazine ring is considered a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets by modifying the substituents around the core structure. The 1,3-thiazine scaffold is a key component in numerous compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. amazonaws.comnih.gov
The diaryl substitution pattern, as in this compound, offers significant opportunities for structural diversification. By altering the phenyl rings with various functional groups, chemists can generate large libraries of novel compounds. These libraries can then be screened for biological activity, facilitating the discovery of new therapeutic agents. researchgate.net The versatility of the 1,3-thiazine core allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. The utility of thiazole-based scaffolds, close relatives of thiazines, in designing treatments for neurodegenerative diseases further underscores the potential of such heterocyclic systems. nih.gov
Role in the Design of Complex Heterocyclic Frameworks
The 1,3-thiazine ring is an excellent precursor for the design and synthesis of more complex, fused heterocyclic frameworks. The inherent reactivity of the ring system allows for annulation reactions, where an additional ring is built onto the thiazine core. researchgate.net These transformations are critical for accessing novel and structurally diverse chemical space.
Research has demonstrated the conversion of 1,3-thiazines into various fused systems. For instance, 2-amino-4H-1,3-thiazin-4-one derivatives react with isocyanides and dialkyl acetylenedicarboxylates to produce 4-oxo-4,6-dihydropyrimido[2,1-b] mdpi.comresearchgate.netthiazine-6,7-dicarboxylates. mdpi.comsemanticscholar.org In other work, 1,3-thiazines have been transformed through stereoselective Staudinger reactions into β-lactam-condensed 1,3-thiazines, which can be further rearranged to yield highly substituted 1,4-thiazepines. consensus.app This ability to serve as a template for subsequent ring-forming reactions makes the 1,3-thiazine scaffold a powerful tool in synthetic strategy.
| 1,3-Thiazine Precursor | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Amino-4H-1,3-thiazin-4-one derivatives | Three-component reaction with isocyanide and dialkyl acetylenedicarboxylate | Dihydropyrimido[2,1-b] mdpi.comresearchgate.netthiazine | mdpi.comsemanticscholar.org |
| Substituted 1,3-Thiazines | Stereoselective Staudinger reaction | β-Lactam-condensed-1,3-thiazine | consensus.app |
| β-Lactam-condensed-1,3-thiazine | Base-mediated rearrangement | 1,4-Thiazepine | consensus.app |
| 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 1H-benzimidazole-2(3H)-thione | One-pot cyclocondensation | Benzimidazo-[2,1-b]pyrimido[4,5-d] mdpi.comresearchgate.netthiazine | researchgate.net |
General Utility in Pharmaceutical and Agrochemical Research as Chemical Scaffolds
The structural framework of 1,3-thiazine is of significant interest in both pharmaceutical and agrochemical research due to the broad spectrum of biological activities associated with its derivatives. pharmacophorejournal.com The presence of nitrogen and sulfur heteroatoms in the ring contributes to the diverse pharmacological profiles observed in this class of compounds. biointerfaceresearch.com
In pharmaceuticals, 1,3-thiazine derivatives have been investigated for their potential as antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral agents. amazonaws.comnih.gov The core structure is a key feature in many bioactive molecules, and its synthetic accessibility makes it an attractive starting point for drug discovery programs. nih.gov
In the agrochemical sector, 1,3-thiazine-thiones are particularly relevant. The dithiocarbamate (B8719985) group, which is a structural feature of these molecules, is found in many commercial pesticides. mdpi.comnih.gov The development of novel 1,3-thiazine derivatives continues to be an active area of research for identifying new and effective agents to protect crops. The wide-ranging utility of the 1,3-thiazine scaffold ensures its continued importance in the search for new molecules with valuable biological properties.
Conclusion and Future Research Directions
Summary of Key Advancements in 1,3-Thiazine-6-thione Research
Research into the 1,3-thiazine class of compounds has revealed a versatile chemical entity with a wide array of potential applications, stemming from its unique electronic and structural properties. nih.gov Key advancements in the broader field that provide a foundation for future work on specific derivatives like the title compound include:
Diverse Synthetic Routes: Methodologies for constructing the 1,3-thiazine ring system have been developed, often employing condensation reactions, cycloadditions, and ring transformations. pharmacophorejournal.com
Established Biological Potential: Various derivatives of 1,3-thiazine have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov This foundational knowledge suggests that novel, unexplored derivatives could also exhibit significant bioactivity.
Structural Elucidation: The fundamental structure of the 1,3-thiazine-6-thione core is known, providing a solid basis for the design and synthesis of new, specifically substituted analogues. nih.gov
Emerging Synthetic Strategies and Methodological Innovations
While a specific, optimized synthesis for 2,4-Diphenyl-6H-1,3-thiazine-6-thione is not detailed in the available literature, emerging strategies in heterocyclic chemistry could be readily adapted for its preparation. Future synthetic efforts could focus on:
Multicomponent Reactions (MCRs): MCRs are increasingly popular for the efficient, one-pot synthesis of complex molecules from simple starting materials. A potential MCR approach for the title compound could involve the reaction of a β-aminothione precursor with a suitable thiocarbonyl source.
Transition-Metal Catalysis: Modern catalytic methods could offer novel pathways to construct the 1,3-thiazine ring or to functionalize pre-existing thiazine (B8601807) cores with phenyl groups at the 2 and 4 positions.
Microwave-Assisted and Green Synthesis: The application of microwave irradiation and green chemistry principles (e.g., using environmentally benign solvents and catalysts) could lead to more efficient, rapid, and sustainable synthetic protocols for this class of compounds. nih.gov Research on related diaryl-imino-thiazines has utilized such methods. researchgate.net
A hypothetical reaction pathway for the synthesis of the 1,3-thiazine-6-thione core is presented in the table below, based on established chemical principles.
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Potential Product |
| 1,3-Diphenyl-3-aminoprop-2-ene-1-thione | Thiophosgene (CSCl₂) | Base | This compound |
| α,β-Unsaturated Ketone | Dithiocarbamic acid | Acid/Base Catalyst | Substituted 1,3-thiazine-6-thione |
This table represents a conceptual synthetic approach, as specific experimental validation for this compound was not found in the reviewed literature.
Advanced Computational Modeling for Predictable Design and Reactivity
Computational chemistry offers powerful tools to investigate molecules that have not yet been synthesized or extensively studied experimentally. For this compound, future research could leverage:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). This would provide a theoretical characterization to aid in its eventual synthesis and identification.
Molecular Docking and QSAR: If a biological application is hypothesized, molecular docking simulations could predict the binding affinity of the compound to specific biological targets (e.g., enzymes, receptors). Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogues could help in designing derivatives with enhanced activity.
Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize conditions like temperature, solvent, and catalyst choice for improved yield and purity.
Future Prospects in Synthetic Methodologies and Chemical Applications
The future for this compound is an open field for chemical exploration. The presence of the diaryl substitution and the thione functional group suggests several promising avenues:
Development of Novel Synthetic Routes: The primary immediate goal is the development and optimization of a reliable synthetic pathway to access this specific compound in good yield. This would be the crucial first step to enable any further study of its properties.
Exploration of Reactivity: The thione group at the 6-position is a key functional handle. Future studies could investigate its reactivity, such as S-alkylation to form 6-(alkylthio)-1,3-thiazine derivatives or its participation in cycloaddition reactions.
Investigation of Material and Biological Properties: Given the broad spectrum of activities seen in other 1,3-thiazine derivatives, the title compound should be screened for various biological applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govnih.gov Furthermore, the conjugated diaryl system may impart interesting photophysical properties, suggesting potential applications in materials science as dyes or electronic components.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Diphenyl-6H-1,3-thiazine-6-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of thiourea intermediates with aryl isothiocyanates under acidic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and reaction time (6–24 hours). Analytical validation via HPLC or TLC is critical to monitor progress. For optimization, use factorial design experiments to evaluate interactions between variables (e.g., molar ratios, catalysts) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., thione sulfur environments at ~160–180 ppm in ).
- XRD : Resolve crystal structure to confirm bond lengths and angles.
- FT-IR : Identify C=S (1050–1250 cm) and aromatic C-H stretches. Cross-validate with computational predictions (e.g., DFT-optimized geometries) .
Q. What methods are recommended for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Assess photostability under UV light (ICH Q1B guidelines). Report degradation products using high-resolution mass spectrometry .
Q. How do substituents on the phenyl rings influence the compound’s electronic properties?
- Methodological Answer : Perform Hammett analysis by introducing electron-withdrawing/donating groups (e.g., -NO, -OCH) at the 2- and 4-positions. Use cyclic voltammetry to measure redox potentials and correlate with DFT-calculated HOMO-LUMO gaps .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Quantum Mechanics : Use Gaussian or ORCA for transition-state modeling (e.g., Fukui indices for site-specific reactivity).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation free energy in polar vs. non-polar solvents).
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on:
- Experimental Variables : Cell line specificity, assay protocols (e.g., MTT vs. resazurin), and dosing schedules.
- Data Normalization : Use Z-score standardization to account for inter-lab variability.
- Reproducibility : Validate key findings via independent replication studies with strict SOPs .
Q. What advanced spectroscopic techniques elucidate mechanistic pathways in catalytic applications of this compound?
- Methodological Answer :
- In situ Raman Spectroscopy : Monitor bond-breaking/formation during catalysis.
- EPR : Detect radical intermediates in oxidation reactions.
- XAS (X-ray Absorption Spectroscopy) : Resolve coordination geometry in metal complexes .
Q. How can AI-driven tools optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Generative Models : Train a neural network on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents.
- Active Learning : Use platforms like COMSOL to iteratively refine parameters (e.g., temperature, pressure) via Bayesian optimization.
- Validation : Compare AI-predicted yields with bench-scale experiments .
Q. What interdisciplinary approaches enhance the utility of this compound in materials science?
- Methodological Answer :
- Supramolecular Chemistry : Study self-assembly into coordination polymers using SAXS/WAXS.
- Photophysical Studies : Measure fluorescence quantum yields and triplet-state lifetimes for OLED applications.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature material integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
